molecular formula C8H6N2O2 B1367034 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 67058-74-6

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No. B1367034
CAS RN: 67058-74-6
M. Wt: 162.15 g/mol
InChI Key: UZICFJZCPFIGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class of compounds .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is represented by the formula C8H6N2O2 . The InChI code for this compound is 1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their reactivity and potential applications in various fields . For instance, they have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include a molecular weight of 162.15 . It is a solid at room temperature .

Scientific Research Applications

Cancer Therapy

1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Treatment of Diseases of the Nervous System

Pyrrolo[3,4-c]pyridines have been studied as potential treatments for diseases of the nervous system . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Treatment of Immune System Disorders

Pyrrolo[3,4-c]pyridines have also been found to have potential applications in the treatment of immune system disorders . Their structural similarity to DNA bases could explain their effectiveness in this field .

Antidiabetic Applications

1H-pyrrolo[2,3-c]pyridine derivatives have been found to have antidiabetic properties . They have been shown to reduce blood glucose levels, which could make them useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes .

Antimycobacterial Applications

Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial activities . This could make them useful in the treatment of diseases caused by mycobacteria .

Antiviral Applications

Pyrrolo[3,4-c]pyridines have also been found to have antiviral activities . This could make them useful in the treatment of various viral infections .

Safety And Hazards

The safety information for 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid includes several hazard statements: H302, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

Future Directions

The future directions for the study of 1H-pyrrolo[2,3-b]pyridine derivatives include further optimization of these compounds for potential use in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them promising candidates for further development .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZICFJZCPFIGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496995
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

CAS RN

67058-74-6
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 4
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.